Phytochelatin

Description

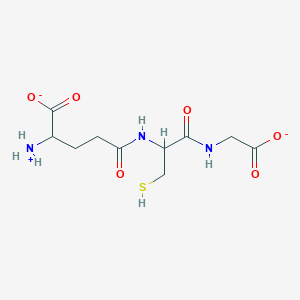

Structure

3D Structure

Properties

CAS No. |

98726-08-0 |

|---|---|

Molecular Formula |

C10H16N3O6S- |

Molecular Weight |

306.32 g/mol |

IUPAC Name |

2-azaniumyl-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/p-1 |

InChI Key |

RWSXRVCMGQZWBV-UHFFFAOYSA-M |

SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |

sequence |

XCG |

Synonyms |

phytochelatin phytochelatins |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Historical Context of Phytochelatins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heavy metal contamination of soil and water poses a significant threat to both environmental and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to detoxify heavy metals. Central to this detoxification process is a family of peptides known as phytochelatins (PCs). This technical guide provides a comprehensive overview of the discovery and historical context of phytochelatins, detailing the key experiments and scientific breakthroughs that led to our current understanding of these metal-binding peptides. We will delve into the biochemical pathways of their synthesis, present quantitative data on their induction by various heavy metals, and provide detailed protocols for their extraction, analysis, and the assay of their synthesizing enzyme, phytochelatin synthase. This guide is intended to be a valuable resource for researchers in the fields of plant biology, toxicology, and drug development, providing a foundational understanding of this critical detoxification pathway.

Historical Context and Discovery

The story of phytochelatins begins in the early 1980s with two independent lines of research. In 1981, Murasugi and his colleagues, while studying the mechanism of cadmium tolerance in the fission yeast Schizosaccharomyces pombe, discovered a family of small, cysteine-rich peptides that were induced upon exposure to cadmium. They named these peptides "cadystins".[1] A few years later, in 1984, Kondo and his team elucidated the structure of cadystins as polymers of γ-glutamyl-cysteine units with a C-terminal glycine, having the general structure (γ-Glu-Cys)n-Gly.[1]

Independently, in 1985, the laboratory of Meinhart Zenk, with Erwin Grill and Ernst-L. Winnacker, published a seminal paper in Science describing the isolation of a similar class of heavy-metal-complexing peptides from plant cell suspension cultures.[2] They established the structure of these peptides as (γ-glutamic acid-cysteine)n-glycine, where n ranged from 3 to 7.[2] These peptides were induced by a wide range of heavy metals and were proposed to be the principal metal-binding compounds in plants.[2][3] They aptly named this new class of natural products "phytochelatins".[2]

The discovery of phytochelatins provided a crucial piece in the puzzle of how plants tolerate heavy metal stress. It was soon established that phytochelatins are functionally analogous to metallothioneins, the cysteine-rich, metal-binding proteins found in animals and some fungi.[3][4] However, unlike metallothioneins, which are direct gene products, phytochelatins are synthesized enzymatically.[3]

The final piece of the initial discovery puzzle fell into place in 1989 when Grill, Löffler, Winnacker, and Zenk identified and characterized the enzyme responsible for this compound synthesis.[5][6] They named it γ-glutamylcysteine dipeptidyl transpeptidase, with the trivial name this compound synthase (PCS).[5] This enzyme was found to be constitutively present in plant cells and was activated by heavy metal ions.[5]

The Biochemistry of this compound Synthesis

Phytochelatins are synthesized from the ubiquitous tripeptide glutathione (B108866) (GSH). The synthesis is a transpeptidation reaction catalyzed by this compound synthase (PCS).[5] The enzyme transfers the γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming this compound with n=2 (PC2) and releasing glycine.[5] This process can be repeated, with PC2 then acting as the acceptor for another γ-EC group from GSH to form PC3, and so on, leading to the formation of a family of phytochelatins of varying lengths.[5]

The activation of this compound synthase by heavy metal ions is a critical regulatory step in this pathway.[5] The enzyme is thought to have a metal-binding site, and the binding of a heavy metal ion induces a conformational change that activates the enzyme.[5] Cadmium (Cd²⁺) is the most potent activator of this compound synthase.[5]

Caption: The enzymatic synthesis of phytochelatins from glutathione.

Quantitative Data on this compound Induction and Synthesis

The induction of phytochelatins is a quantitative response to heavy metal exposure. The amount and type of phytochelatins produced depend on the specific metal, its concentration, the duration of exposure, and the plant species.

Table 1: Induction of Phytochelatins by Heavy Metals in Plant Cell Cultures

| Plant Cell Culture | Heavy Metal | Concentration (µM) | Exposure Time (h) | This compound (n) | γ-EC units (nmol/g fresh weight) | Reference |

| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 3 | 1700 | [2] |

| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 4 | 850 | [2] |

| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 5 | 280 | [2] |

| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 6 | 100 | [2] |

| Rauvolfia serpentina | CdCl₂ | 100 | 24 | 7 | 40 | [2] |

| Lycopersicon esculentum | CdCl₂ | 200 | 24 | 2 | 3200 | [7] |

| Lycopersicon esculentum | CdCl₂ | 200 | 24 | 3 | 1600 | [7] |

| Thalassiosira weissflogii | Cd²⁺ | 0.0055 | 24 | 2 | ~15 amol/cell | [8] |

| Thalassiosira weissflogii | Cd²⁺ | 0.0092 | 24 | 3 | ~10 amol/cell | [8] |

Table 2: Properties of this compound Synthase from Silene cucubalus

| Property | Value | Reference |

| Molecular Weight | 95,000 Da (tetramer), 50,000 Da (active dimer) | [5] |

| pH Optimum | 7.9 | [5] |

| Temperature Optimum | 35°C | [5] |

| Isoelectric Point | ~4.8 | [5] |

| Kₘ for Glutathione | 6.7 mM | [5] |

Table 3: Relative Activation of this compound Synthase by Divalent Metal Ions

| Metal Ion | Relative Activity (%) | Reference |

| Cd²⁺ | 100 | [5] |

| Ag⁺ | 36 | [5] |

| Bi³⁺ | 28 | [5] |

| Pb²⁺ | 27 | [5] |

| Zn²⁺ | 24 | [5] |

| Cu²⁺ | 13 | [5] |

| Hg²⁺ | 7 | [5] |

| Au⁺ | 5 | [5] |

Key Experimental Protocols

The discovery and characterization of phytochelatins were made possible by the development of specific experimental protocols. The following are detailed methodologies for the key experiments cited in the historical context.

Extraction of Phytochelatins from Plant Material

This protocol is a generalized procedure based on the early methods used for this compound extraction.[9][10]

-

Harvesting: Harvest plant tissue (e.g., roots, leaves, or cell suspension cultures) and immediately flash-freeze in liquid nitrogen to stop all metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Acid Extraction: To 1 g of the frozen powder, add 5 ml of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water. This acidic environment helps to precipitate proteins while keeping the thiol groups of phytochelatins in their reduced state.

-

Centrifugation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris. The extract is now ready for HPLC analysis.

Caption: A generalized workflow for the extraction of phytochelatins.

Analysis of Phytochelatins by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying phytochelatins. The following is a typical protocol used in the early studies.[9][11]

-

Chromatography System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) TFA in water.

-

Solvent B: Acetonitrile with 0.1% (v/v) TFA.

-

-

Gradient Elution: A linear gradient is typically used to separate the different this compound oligomers. For example:

-

0-5 min: 2% Solvent B

-

5-35 min: 2-30% Solvent B

-

35-40 min: 30-90% Solvent B

-

40-45 min: 90% Solvent B

-

45-50 min: 90-2% Solvent B

-

-

Flow Rate: 1.0 ml/min.

-

Detection:

-

UV Detection: The peptide bonds in phytochelatins absorb UV light at 214 nm.

-

Post-column Derivatization: For increased sensitivity and specificity, the column eluent can be mixed with a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB reacts with the sulfhydryl groups of the cysteine residues in phytochelatins to produce a colored compound that can be detected at 412 nm.[11]

-

-

Quantification: The concentration of each this compound oligomer is determined by comparing the peak area in the sample chromatogram to a standard curve generated with purified this compound standards.

In Vitro Assay of this compound Synthase Activity

This protocol is based on the method described by Grill et al. (1989) for measuring the activity of this compound synthase.[5][11]

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 3 ml of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol).

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 500 µl containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM Glutathione (GSH)

-

200 µM CdCl₂ (or other activating metal ion)

-

100 µl of crude enzyme extract

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µl of 5% (w/v) 5-sulfosalicylic acid.

-

Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant for the presence of newly synthesized phytochelatins using the HPLC method described above.

Caption: A generalized workflow for the in vitro assay of this compound synthase.

Inhibition of this compound Synthesis with Buthionine Sulfoximine (B86345) (BSO)

Buthionine sulfoximine (BSO) is a specific inhibitor of γ-glutamylcysteine synthetase, the first enzyme in the glutathione biosynthesis pathway.[7][12] By inhibiting glutathione synthesis, BSO effectively blocks the production of phytochelatins.

-

Experimental Setup: Grow plant cell cultures or seedlings in a liquid medium.

-

BSO Treatment: Add BSO to the growth medium at a concentration that effectively inhibits glutathione synthesis (e.g., 1 mM). Pre-incubate the cells with BSO for a period of time (e.g., 12-24 hours) to deplete the endogenous glutathione pool.

-

Heavy Metal Exposure: After the pre-incubation with BSO, expose the cells to a heavy metal (e.g., 100 µM CdCl₂).

-

Analysis: Harvest the cells at various time points after heavy metal exposure and analyze the levels of glutathione and phytochelatins using HPLC as described above. A significant reduction in the accumulation of phytochelatins in the BSO-treated cells compared to the control (no BSO) confirms the role of glutathione as the precursor for this compound synthesis.

Conclusion

The discovery of phytochelatins in the 1980s was a landmark achievement in the field of plant science. It revealed a novel and elegant mechanism for heavy metal detoxification in plants and other organisms. The subsequent identification and characterization of this compound synthase provided a molecular basis for this pathway. The experimental protocols developed during this period laid the foundation for decades of research into the regulation of this compound synthesis, their role in metal tolerance and accumulation, and their potential applications in phytoremediation and biotechnology. This in-depth technical guide has provided a historical and methodological context for the discovery of phytochelatins, offering valuable insights for the next generation of researchers exploring the fascinating world of plant-metal interactions.

References

- 1. scielo.br [scielo.br]

- 2. Phytochelatins: the principal heavy-metal complexing peptides of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Glutathione on this compound Synthesis in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Relationship between Cadmium Uptake and the Kinetics of this compound Induction by Cadmium in a Marine Diatom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

- 12. benchchem.com [benchchem.com]

The Fundamental Role of Phytochelatin in Plant Metal Tolerance: An In-depth Technical Guide

Abstract

Heavy metal contamination of soil and water poses a significant threat to agriculture and ecosystem health. Plants, being sessile, have evolved sophisticated mechanisms to cope with the presence of toxic metal ions. A primary strategy is the chelation and sequestration of these metals by a class of peptides known as phytochelatins (PCs). This technical guide provides a comprehensive overview of the pivotal role of phytochelatins in plant metal tolerance. It details their biosynthesis from the precursor glutathione (B108866), the mechanism of metal chelation and subsequent vacuolar sequestration, and the key enzymes and transporters involved. Furthermore, this document summarizes quantitative data on PC-mediated metal tolerance, presents detailed protocols for essential experimental analyses, and uses visualizations to illustrate the core biochemical pathways and workflows for researchers, scientists, and professionals in related fields.

Introduction to Phytochelatins

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinogenic peptides that play a central role in the detoxification of heavy metals and metalloids in plants, fungi, and some invertebrates.[1][2] First discovered in fission yeast, they were later identified in higher plants as key players in counteracting the detrimental effects of metal stress.[3] Structurally, PCs are oligomers of glutathione (GSH) with the general formula (γ-glutamyl-cysteine)n-Gly, where 'n' typically ranges from 2 to 5, but can be as high as 11.[3][4][5] Unlike proteins, PCs are not directly encoded by genes but are synthesized enzymatically.[4] Their synthesis is rapidly induced upon exposure to a variety of heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), copper (Cu), and zinc (Zn).[4][6][7] The primary function of PCs is to act as chelators, binding metal ions through the thiol groups (-SH) of their cysteine residues, thereby neutralizing their toxicity and facilitating their removal from the cytosol.[3][6]

The Phytochelatin Biosynthesis Pathway

The synthesis of phytochelatins is a multi-step process that begins with the synthesis of their precursor, glutathione, and culminates in a metal-activated enzymatic reaction.

Glutathione (GSH): The Essential Precursor

Glutathione (γ-glutamyl-cysteinyl-glycine) is the direct substrate for PC synthesis.[4][8] The availability of GSH can be a limiting factor for the production of phytochelatins.[9][10] GSH itself is synthesized in two ATP-dependent steps:

-

γ-Glutamylcysteine (γ-EC) formation: Catalyzed by glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase (γ-ECS).[4][11]

-

GSH formation: Catalyzed by glutathione synthetase (GS), which adds a glycine (B1666218) residue to γ-EC.[4][11] Studies have shown that overexpressing the genes for GCL and GS can lead to increased GSH and PC levels, enhancing cadmium tolerance and accumulation in plants like Brassica juncea.[6]

This compound Synthase (PCS): The Key Enzyme

The final and crucial step in PC biosynthesis is catalyzed by the enzyme this compound synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[4][12] PCS catalyzes the transfer of the γ-glutamyl-cysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule.[4] This process occurs stepwise:

-

PC₂ Synthesis: A γ-EC group from one GSH molecule is transferred to another GSH molecule, forming PC₂ ((γ-EC)₂-Gly).[4]

-

Higher-order PC Synthesis: Subsequently, a γ-EC group from GSH is added to PC₂ to form PC₃, and so on, to produce longer-chain phytochelatins.[4]

Metal-Dependent Activation of PCS

The PCS enzyme is constitutively expressed in most plant tissues, meaning it is always present.[13] However, its activity is post-translationally regulated and is dependent on the presence of free metal ions.[4][13] A wide range of heavy metal and metalloid ions, with cadmium (Cd²⁺) being a particularly potent activator, can trigger PCS activity.[4] The C-terminal domain of the PCS protein, which is rich in cysteine residues, is believed to be involved in sensing these metal ions, leading to the activation of the N-terminal catalytic domain.[4][14]

Caption: A diagram of the this compound (PC) biosynthesis pathway.

Mechanism of this compound-Mediated Metal Tolerance

The detoxification process mediated by phytochelatins is a highly efficient, multi-stage mechanism involving chelation, transport, and compartmentalization.

Metal Chelation in the Cytosol

Once synthesized in the cytosol, PCs rapidly bind to heavy metal ions.[12] The high density of sulfhydryl (-SH) groups from the cysteine residues provides strong binding sites for metals, forming stable PC-metal complexes.[6][7] This chelation process effectively reduces the concentration of free, toxic metal ions in the cytoplasm, preventing them from damaging sensitive cellular components and metabolic pathways.[15]

Vacuolar Sequestration of PC-Metal Complexes

The PC-metal complexes are not benign and must be removed from the cytosol. The primary destination for these complexes is the plant cell vacuole, which acts as a storage site for toxic compounds.[15][16] The transport of PC-metal complexes across the vacuolar membrane (tonoplast) is an active process, requiring energy in the form of ATP.[6] This transport is facilitated by specific ATP-binding cassette (ABC) transporters.[16] In the model plant Arabidopsis thaliana, transporters ABCC1 and ABCC2 have been identified as responsible for sequestering PC-metal(loid) complexes into the vacuole.[16] Once inside the acidic environment of the vacuole, the complexes may be further processed, but they are effectively compartmentalized away from the rest of the cell.[12]

Role in Long-Distance Metal Transport

While the primary role of PCs is intracellular detoxification, there is evidence suggesting their involvement in the long-distance transport of metals.[17][18] PC-metal complexes may be transported through the phloem, contributing to the distribution and accumulation of metals, such as cadmium, between the roots and shoots.[17][18][19] This process is crucial for understanding how different plant species, including hyperaccumulators, manage metal allocation throughout the plant body.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oldror.lbp.world [oldror.lbp.world]

- 4. benchchem.com [benchchem.com]

- 5. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants [mdpi.com]

- 7. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effect of Glutathione on this compound Synthesis in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Long-distance transport, vacuolar sequestration and transcriptional responses induced by cadmium and arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Vacuolar sequestration capacity and long-distance metal transport in plants - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Heavy Metal Detoxification: A Technical Guide to the Phytochelatin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular defense, the phytochelatin biosynthesis pathway stands as a primary and highly conserved mechanism for detoxifying heavy metals and metalloids. This pathway, crucial for the survival of plants, fungi, and certain invertebrates in contaminated environments, involves the enzymatic synthesis of metal-binding peptides, known as phytochelatins (PCs), directly from the ubiquitous antioxidant, glutathione (B108866) (GSH). This technical guide provides an in-depth exploration of the core components of this pathway, offering detailed experimental protocols, quantitative data, and visual representations to facilitate further research and potential applications in drug development and phytoremediation.

Phytochelatins are oligomers of glutathione with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] Their synthesis is not directed by mRNA templates but is instead catalyzed by the enzyme this compound synthase (PCS). This enzyme is activated by the very ions it helps to sequester, providing an elegant feedback loop for cellular protection.

The Central Enzyme: this compound Synthase (PCS)

This compound synthase (EC 2.3.2.15), also known as γ-glutamylcysteine dipeptidyl transpeptidase, is the key enzyme in this pathway.[2] It is a constitutively expressed enzyme whose activity is post-translationally regulated by the presence of heavy metal ions.[3]

Biochemical Properties and Kinetics

The catalytic activity of PCS has been characterized in various organisms. The following table summarizes key quantitative data regarding its properties and kinetics.

| Property | Value | Organism/Conditions | Reference |

| Molecular Weight | ~58,000 Da (monomer) | Arabidopsis thaliana | [4] |

| Km for Glutathione | 2.3 - 6.7 mM | Tobacco BY-2 cells, Silene cucubalus | [5] |

| Optimal pH | ~8.0 | In vitro assays | [6] |

| Optimal Temperature | ~37°C | In vitro assays | [6] |

| Metal Ion Activation | Cd²⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Hg²⁺ | General trend | [3] |

| Specific Activity | 30-35 µmol/mg/min (PC₂ and PC₃ formation) | Purified AtPCS1-FLAG with Cd²⁺ activation | [4] |

The Biosynthesis Pathway: A Step-by-Step Process

The synthesis of phytochelatins from glutathione is a transpeptidation reaction. The process is initiated by the presence of heavy metal ions which bind to and activate this compound synthase.

-

Activation of PCS: Heavy metal ions (e.g., Cd²⁺, Zn²⁺, Cu²⁺) bind to the N-terminal catalytic domain of PCS, inducing a conformational change that activates the enzyme.

-

Acyl-Enzyme Intermediate Formation: The activated PCS binds a molecule of glutathione (GSH). The γ-glutamyl-cysteine moiety of GSH is transferred to a cysteine residue in the active site of the enzyme, forming an acyl-enzyme intermediate and releasing glycine.

-

Elongation of the this compound Chain: The γ-glutamyl-cysteine moiety is then transferred from the enzyme to an acceptor molecule.

-

To form PC₂, the acceptor is another molecule of GSH.

-

For the synthesis of longer phytochelatins (PCn+1), the acceptor is a pre-existing this compound molecule (PCn).

-

-

Termination: The reaction can be terminated by the sequestration of the activating metal ions by the newly synthesized phytochelatins, which forms a stable metal-PC complex. This complex is then transported into the vacuole for long-term storage and detoxification.[1]

Below is a Graphviz diagram illustrating the this compound biosynthesis pathway.

Caption: The enzymatic synthesis of phytochelatins from glutathione.

Experimental Protocols

This compound Synthase (PCS) Activity Assay

This protocol describes an in vitro assay to measure the activity of PCS extracted from plant tissues. The assay quantifies the production of phytochelatins from glutathione in the presence of a heavy metal activator.

a. Enzyme Extraction [6]

-

Homogenize 1 gram of fresh plant tissue in 3 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

The resulting supernatant contains the crude enzyme extract.

b. Activity Assay [6]

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 8.0)

-

10 mM Glutathione (GSH)

-

50 µM CdCl₂ (or another heavy metal activator)

-

100 µL of crude enzyme extract

-

-

Bring the final volume to 500 µL with sterile water.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Analyze the supernatant for this compound content using HPLC (see protocol below).

c. Calculation of Enzyme Activity [6] One unit of PCS activity is defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the specified assay conditions.

Quantification of Phytochelatins by HPLC

This protocol outlines a method for the quantification of phytochelatins in plant extracts using High-Performance Liquid Chromatography (HPLC).

a. Extraction of Phytochelatins [6]

-

Grind approximately 0.5 g of frozen plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in 2 mL of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

b. HPLC Analysis (without derivatization) [6]

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) TFA in water.

-

Solvent B: Acetonitrile with 0.1% (v/v) TFA.

-

-

Gradient: A linear gradient from 5% to 40% Solvent B over 30 minutes is a typical starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Quantification: Generate a standard curve using commercially available this compound standards (e.g., PC₂, PC₃, PC₄).

c. HPLC Analysis (with monobromobimane (B13751) derivatization for fluorescence detection) [7] This method offers increased sensitivity.

-

Derivatization:

-

To 250 µL of the plant extract (or standard), add 450 µL of 200 mM N-(2-hydroxyethyl) piperazine-N-3-propanesulfonic acid (HEPPS) buffer (pH 8.2) containing 6.3 mM diethylenetriamine (B155796) pentaacetic acid (DTPA).

-

After a 10-minute incubation at room temperature in the dark, add 10 µL of 25 mM monobromobimane in acetonitrile.

-

Incubate for 30 minutes at 45°C.

-

Terminate the reaction by adding 300 µL of 1 M methanesulfonic acid.

-

-

HPLC Analysis:

-

Detection: Fluorescence detector with excitation at 380 nm and emission at 470 nm.

-

Below is a Graphviz diagram illustrating the experimental workflow for this compound analysis.

Caption: Workflow for the extraction and quantification of phytochelatins.

Measurement of Glutathione (GSH) in Plant Tissues

Accurate measurement of the substrate, glutathione, is crucial for understanding the dynamics of the this compound pathway.

a. Extraction [8]

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 5% (w/v) metaphosphoric acid.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

The supernatant contains the total glutathione.

b. Spectrophotometric Assay (DTNB-GSH Recycling Assay) [9] This method measures total glutathione (GSH + GSSG).

-

Prepare a reaction mixture in a 96-well plate containing:

-

50 µL of the plant extract or GSH standard.

-

100 µL of reaction buffer (45 mM Na₃PO₄, 0.45 mM EDTA, 0.225 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM NADPH, 1.6 U/mL glutathione reductase, pH 7.5).

-

-

Monitor the change in absorbance at 405 nm for 5 minutes at 25°C.

-

Quantify the glutathione content by comparing the rate of change in absorbance to a standard curve prepared with known concentrations of GSH.

Conclusion

The this compound biosynthesis pathway represents a fascinating and vital mechanism of heavy metal detoxification in a wide range of organisms. A thorough understanding of its core components, particularly the enzyme this compound synthase and its substrate glutathione, is essential for researchers in plant science, environmental science, and toxicology. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for scientists and professionals, enabling further investigation into this critical cellular defense system and paving the way for innovative applications in phytoremediation and potentially in the development of novel therapeutic strategies. The logical relationships between the key components of this pathway underscore the elegance and efficiency of cellular responses to environmental stress.

Below is a Graphviz diagram illustrating the logical relationship between the key components of the this compound biosynthesis pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of γ-glutamyltransferase- and this compound synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Activation of Phytochelatin Synthase by Heavy Metals: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatin synthases (PCS) are pivotal enzymes in the defense mechanisms of plants, fungi, and some invertebrates against heavy metal toxicity. These enzymes catalyze the synthesis of phytochelatins (PCs), which are cysteine-rich peptides that chelate heavy metal ions, thereby neutralizing their toxicity. The activation of PCS is a critical regulatory step, directly triggered by the presence of heavy metal ions. This technical guide provides a comprehensive overview of the molecular mechanisms governing PCS activation, detailed experimental protocols for its study, and quantitative data on its function.

Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1][2] They are synthesized from glutathione (B108866) (GSH) in a transpeptidation reaction catalyzed by PCS.[3][4] The enzyme itself is constitutively expressed in cells and its activity is allosterically activated by a variety of heavy metal ions, with cadmium (Cd²⁺) being a particularly potent inducer.[1][5]

Core Mechanism of Activation

The activation of this compound synthase is a complex process involving distinct functional domains of the enzyme and direct interaction with heavy metal ions. The current understanding of this mechanism can be broken down into the following key stages:

-

Enzyme Architecture: Eukaryotic PCS enzymes are generally composed of two primary domains: a highly conserved N-terminal catalytic domain and a more variable C-terminal regulatory domain.[6] The N-terminal domain houses the catalytic triad, typically composed of Cysteine, Histidine, and Aspartate residues (e.g., Cys-56, His-162, and Asp-180 in Arabidopsis thaliana PCS1), which is essential for the transpeptidase activity.[7][8]

-

Metal Sensing by the C-Terminal Domain: The C-terminal domain is rich in cysteine residues and is believed to function as the primary sensor for heavy metal ions.[6][9] The binding of metal ions to these cysteine residues is thought to induce a conformational change in the enzyme.

-

Allosteric Activation of the N-Terminal Domain: The conformational change initiated by metal binding to the C-terminal domain is transmitted to the N-terminal catalytic domain, leading to its activation.[9] This allosteric regulation ensures that this compound synthesis is initiated only in the presence of toxic heavy metals.

-

Catalytic Cycle: Once activated, the N-terminal domain catalyzes the transfer of a γ-glutamylcysteine moiety from a donor glutathione (GSH) molecule to an acceptor GSH molecule, forming PC₂. This process can be repeated to elongate the this compound chain, producing PC₃, PC₄, and longer oligomers.[10]

Signaling Pathway for PCS Activation

The following diagram illustrates the proposed signaling pathway for the activation of this compound synthase by heavy metal ions.

Caption: this compound synthase activation by heavy metals and subsequent this compound synthesis.

Quantitative Data

The enzymatic activity of this compound synthase is influenced by the specific heavy metal ion and the concentration of the substrate, glutathione. While comprehensive kinetic data across a wide range of species and metals is still an active area of research, some key quantitative parameters have been determined.

| Parameter | Value | Organism | Activating Metal | Reference |

| Km for Glutathione | 6.7 mM | Silene cucubalus | Cd²⁺ | [3] |

| Relative Activation | Cd²⁺ > Ag⁺ > Bi³⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Hg²⁺ > Au⁺ | Silene cucubalus | Various | [3] |

| PC₂ Affinity for Zn(II) | ~6 (μM range) | N/A | Zn²⁺ | [11] |

| PC₃ Affinity for Zn(II) | ~7-8 (nM range) | N/A | Zn²⁺ | [11] |

| PC₄ Affinity for Zn(II) | ~9 (pM range) | N/A | Zn²⁺ | [11] |

| PC₂ Affinity for Cd(II) (log K) | 6.2 | N/A | Cd²⁺ | [12] |

| PC₄ Affinity for Cd(II) (log K) | 7.5 | N/A | Cd²⁺ | [12] |

Experimental Protocols

Heterologous Expression and Purification of Recombinant this compound Synthase in E. coli

This protocol describes the expression of a His-tagged PCS protein in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the PCS gene with a His-tag (e.g., pET vector)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA agarose (B213101) resin

-

DNase I

Procedure:

-

Transformation: Transform the expression plasmid into competent E. coli cells and plate on an LB agar (B569324) plate containing the appropriate antibiotic. Incubate overnight at 37°C.[13]

-

Expression: Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis. Add DNase I to reduce the viscosity of the lysate.

-

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Add the cleared lysate to a column containing pre-equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin for 1-2 hours at 4°C with gentle agitation.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PCS protein with elution buffer.[14]

-

Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His antibody.

Experimental Workflow for PCS Expression and Purification

Caption: Workflow for recombinant PCS expression and purification.

This compound Synthase Activity Assay using HPLC

This protocol describes the measurement of PCS activity by quantifying the production of phytochelatins from glutathione using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Purified recombinant PCS enzyme

-

Reaction buffer (100 mM Tris-HCl, pH 8.0)

-

Glutathione (GSH)

-

Heavy metal salt solution (e.g., 50 µM CdCl₂)[11]

-

Stop solution (0.2% Trifluoroacetic acid - TFA)[11]

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer, 10 mM GSH, and the heavy metal activator (e.g., 50 µM CdCl₂). Pre-incubate the mixture at 37°C for 5 minutes.[11]

-

Enzyme Reaction: Initiate the reaction by adding a known amount of purified PCS enzyme. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of the stop solution (0.2% TFA).[11]

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Inject the supernatant onto a C18 RP-HPLC column. Use a gradient of acetonitrile (B52724) in water with 0.1% TFA to separate GSH and the synthesized phytochelatins (PC₂, PC₃, etc.).[15]

-

Quantification: Detect the separated compounds by their absorbance at 214 nm. Quantify the amount of each this compound produced by comparing the peak areas to those of known standards.

Site-Directed Mutagenesis of Cysteine Residues in the C-Terminal Domain

This protocol outlines a method for introducing specific mutations into the cysteine residues of the PCS C-terminal domain to investigate their role in metal binding and enzyme activation. This protocol is based on the QuikChange™ method.

Materials:

-

Plasmid DNA containing the PCS gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[16]

-

PCR Amplification: Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycling conditions will typically involve an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

-

DpnI Digestion: After the PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, mutated plasmid intact.[16]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate the cells on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.[17]

-

Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Conclusion

The activation of this compound synthase by heavy metals is a sophisticated and tightly regulated process that is fundamental to heavy metal detoxification in a wide range of organisms. The allosteric regulation of the catalytic N-terminal domain by the metal-sensing C-terminal domain provides a rapid and efficient response to cellular metal stress. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of PCS activation, explore the roles of specific amino acid residues, and potentially engineer enzymes with enhanced properties for bioremediation applications. Further research, particularly in obtaining comprehensive kinetic data for a wider range of metals and plant species, will be crucial for a complete understanding of this vital enzymatic process.

References

- 1. Overexpression of Arabidopsis this compound Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards an Understanding of the Function of the this compound Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. web.stanford.edu [web.stanford.edu]

Structural Characteristics of Phytochelatins and Their Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a class of enzymatically synthesized, cysteine-rich peptides crucial for heavy metal detoxification and homeostasis in plants, fungi, and some invertebrates. Their unique structure allows them to chelate a variety of heavy metal ions, effectively sequestering them and mitigating their toxicity. This technical guide provides a comprehensive overview of the structural characteristics of phytochelatins and their analogues, detailing their biosynthesis, metal-binding properties, and the experimental protocols used for their study. This document is intended to be a valuable resource for researchers in the fields of plant biology, environmental science, and drug development.

Core Structure and Analogues of Phytochelatins

Phytochelatins are not primary gene products but are synthesized post-translationally.[1] Their general structure is a repeating polymer of γ-glutamyl-cysteine (γ-Glu-Cys) units with a C-terminal glycine (B1666218) residue: (γ-Glu-Cys)n-Gly .[2][3] The 'n' value, representing the number of γ-Glu-Cys repeats, typically ranges from 2 to 11.[2][3] The nomenclature for these peptides is PCn, where 'n' denotes the number of γ-Glu-Cys units (e.g., PC2, PC3, PC4).[2]

The isopeptide bond between the γ-carboxyl group of glutamic acid and the amino group of cysteine is a key structural feature that confers resistance to degradation by most cellular proteases.

Phytochelatin Analogues

Several analogues of phytochelatins have been identified in various organisms, differing in their C-terminal amino acid. These are often referred to as iso-phytochelatins. The structural variations are summarized in the table below.

| Analogue Name | General Structure | C-Terminal Amino Acid |

| This compound (PC) | (γ-Glu-Cys)n-Gly | Glycine |

| homo-Phytochelatin (hPC) | (γ-Glu-Cys)n-Ala | Alanine |

| iso-Phytochelatin (iso-PC) | (γ-Glu-Cys)n-Ser | Serine |

| iso-Phytochelatin (iso-PC) | (γ-Glu-Cys)n-Gln | Glutamine |

| iso-Phytochelatin (iso-PC) | (γ-Glu-Cys)n-Glu | Glutamic Acid |

| Desglycyl-Phytochelatin | (γ-Glu-Cys)n | None |

Biosynthesis of Phytochelatins

Phytochelatins are synthesized from the precursor molecule glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme This compound synthase (PCS) , a γ-glutamylcysteine dipeptidyl transpeptidase.[4] The synthesis is a transpeptidation reaction where the γ-Glu-Cys moiety of a donor GSH molecule is transferred to an acceptor molecule, which can be another GSH molecule or a growing this compound chain.[4]

A critical aspect of this compound synthesis is the activation of PCS by heavy metal ions.[1][4] The enzyme is constitutively present in cells in an inactive form and becomes catalytically active in the presence of metal ions such as Cd²⁺, Zn²⁺, Cu²⁺, Pb²⁺, and As(III).[4][5] The current understanding is that heavy metal ions do not directly bind to the enzyme's catalytic site to activate it, but rather form a complex with the substrate (GSH), and this metal-GSH complex is the actual substrate for PCS.[5]

Caption: Biosynthesis pathway of phytochelatins from amino acid precursors.

Structural Characteristics and Metal Binding

The primary structural feature enabling phytochelatins to chelate heavy metals is the abundance of sulfhydryl (-SH) groups from the cysteine residues.[6] These thiol groups have a high affinity for soft and borderline metal ions. The repeating γ-Glu-Cys units create a flexible backbone that can fold to form a coordination sphere around the metal ion.

While X-ray crystal structures of phytochelatins or their metal complexes are not available due to their inherent flexibility, spectroscopic studies such as X-ray Absorption Spectroscopy (EXAFS) have provided insights into the coordination environment of the bound metals. For instance, EXAFS studies of Cd-PC complexes have shown that cadmium is tetrahedrally coordinated by four sulfur atoms with a Cd-S distance of approximately 2.54 Å.[7]

Metal Binding Affinity and Stoichiometry

The affinity of phytochelatins for different metal ions varies, and the stability of the metal-PC complex generally increases with the chain length of the this compound, up to a certain point. The stoichiometry of metal binding is also dependent on the specific metal and the PC homologue.

Table 1: Stability Constants (log K) of this compound-Metal Complexes

| Metal Ion | Ligand | log K | Method | Reference |

| Cd²⁺ | GSH | 5.93 | Potentiometry, Spectroscopy | [8] |

| Cd²⁺ | PC2 | 6.2 | Spectrophotometry | [9][10] |

| Cd²⁺ | PC4 | 13.39 | Potentiometry, Spectroscopy | [10][11] |

| Zn²⁺ | PC2 | ~6 (µM range) | UV-vis, ITC | [9] |

| Zn²⁺ | PC3 | ~7-8 (nM range) | UV-vis, ITC | [9] |

| Zn²⁺ | PC4 | ~9 (pM range) | UV-vis, ITC | [9] |

Table 2: Stoichiometry of this compound-Metal Complexes

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Reference |

| Cd²⁺ | PC2 | 1:2 (Cd(PC2)₂) | [12] |

| Cd²⁺ | PC3, PC4, PC5 | Binuclear species (CdxLy) can form | [8] |

| Zn²⁺ | PC2 | 1:1 (ZnL) and 1:2 (ZnL₂) | [13] |

| Zn²⁺ | PC3, PC4, PC5 | Primarily 1:1 (ZnL) | [13] |

Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

This protocol describes a general method for the extraction of phytochelatins from plant tissues for subsequent analysis.

-

Harvesting and Freezing: Harvest plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to stop all metabolic activity. Store samples at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Acid Extraction:

-

To approximately 0.2 g of the powdered tissue, add 1.8 mL of an ice-cold acidic extraction buffer (e.g., 0.1% v/v trifluoroacetic acid (TFA) in water).[1] This step precipitates proteins and helps to preserve the thiol groups of the phytochelatins.

-

(Optional but recommended) Add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of ~20 mM to ensure all sulfhydryl groups are in their reduced state.[1]

-

-

Centrifugation: Vortex the homogenate thoroughly and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the phytochelatins.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]

-

Storage: The extract is now ready for analysis. If not used immediately, store at -80°C.

Caption: General workflow for the extraction of phytochelatins from plant tissues.

Quantification of Phytochelatins by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation and quantification of different this compound homologues.

-

HPLC System: A standard HPLC system with a binary pump and autosampler.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) formic acid in water.

-

Solvent B: Acetonitrile with 0.1% (v/v) formic acid.

-

-

Gradient: A linear gradient from 5% to 50% Solvent B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for each PC homologue.

In Vitro this compound Synthase (PCS) Activity Assay

This assay measures the activity of PCS by quantifying the production of phytochelatins from glutathione.

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol).

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 8.0)

-

10 mM Glutathione (GSH)

-

50 µM CdCl₂ (or other metal activator)

-

100 µL of crude enzyme extract

-

Bring the final volume to 500 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding 50 µL of 10% (w/v) sulfosalicylic acid.

-

Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant for this compound content using HPLC, as described previously.

-

Enzyme Activity Calculation: One unit of PCS activity is often defined as the amount of enzyme that produces 1 nmol of γ-Glu-Cys repeats per minute under the specified assay conditions.

Signaling and Regulation

The primary regulatory mechanism for this compound synthesis is the direct activation of the constitutively expressed this compound synthase enzyme by heavy metal ions.[1] This allows for a rapid response to heavy metal stress. The signaling pathway leading to PCS activation is therefore relatively direct, as depicted below.

Caption: Simplified signaling pathway for the activation of this compound synthesis.

Conclusion

Phytochelatins and their analogues are a fascinating and vital class of peptides with a clear role in heavy metal detoxification. Their unique γ-glutamyl-cysteine repeat structure, synthesized by the metal-activated enzyme this compound synthase, provides a flexible and efficient means of chelating toxic metal ions. The detailed structural and functional understanding of these molecules, facilitated by the experimental protocols outlined in this guide, is essential for advancing research in phytoremediation, crop improvement, and potentially for the development of novel chelation therapies. Further research, particularly in obtaining high-resolution three-dimensional structures of this compound-metal complexes, will undoubtedly provide deeper insights into their mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (this compound synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of heavy metal ion activation of this compound (PC) synthase: blocked thiols are sufficient for PC synthase-catalyzed transpeptidation of glutathione and related thiol peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

"Cellular localization and transport of Phytochelatin-metal complexes"

An In-depth Technical Guide on the Cellular Localization and Transport of Phytochelatin-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich, gene-encoded peptides crucial for detoxifying heavy metals and metalloids in plants, fungi, and some invertebrates.[1][2] Their structure is typically (γ-glutamyl-cysteine)n-glycine, where 'n' ranges from 2 to 11.[1][3] Upon exposure to toxic metal ions like cadmium (Cd), arsenic (As), and mercury (Hg), this compound synthase (PCS) is activated, catalyzing the synthesis of PCs from glutathione (B108866) (GSH).[1][4] The resulting PCs chelate the metal ions in the cytosol. These this compound-metal complexes are then transported into the vacuole for sequestration, a key mechanism for cellular tolerance.[4][5][6] Understanding the intricate processes of PC-metal complex localization and transport is fundamental for developing strategies in phytoremediation and for ensuring food safety by minimizing heavy metal accumulation in edible plant tissues.[7][8]

Heavy Metal Sensing and this compound Biosynthesis

The detoxification process begins with the cellular perception of heavy metal stress, which initiates a signaling cascade leading to the synthesis of phytochelatins.

Heavy Metal Stress Signaling

The entry of excess heavy metals into a plant cell triggers a complex signaling network.[9] This response involves the generation of reactive oxygen species (ROS), fluctuations in cytosolic calcium (Ca²⁺) levels, and the activation of mitogen-activated protein kinase (MAPK) cascades.[9][10][11] These signaling events converge to upregulate defense mechanisms, most notably the activation of this compound synthase (PCS) for the production of metal-chelating PCs.[9][11]

Caption: Heavy metal stress signaling pathway leading to this compound synthesis.

This compound Biosynthesis Pathway

Phytochelatins are not primary gene products; they are synthesized enzymatically. The enzyme this compound synthase (PCS) is constitutively expressed but is allosterically activated by heavy metal ions.[1] PCS catalyzes a transpeptidation reaction, transferring the γ-glutamyl-cysteine (γ-EC) moiety from a donor glutathione (GSH) molecule to an acceptor GSH molecule to form PC₂.[1] This process can be repeated to form longer-chain PCs (PC₃, PC₄, etc.).[1]

Caption: Enzymatic biosynthesis pathway of phytochelatins from glutathione.

Cellular Localization and Distribution

Following their synthesis and chelation of metal ions in the cytosol, PC-metal complexes are transported to specific subcellular compartments, primarily the vacuole, for sequestration. This compartmentalization is critical for protecting sensitive cytosolic enzymes and metabolic processes from heavy metal toxicity.[4][5]

Vacuolar Sequestration

The primary destination for PC-metal complexes is the plant cell vacuole.[4][12] This sequestration effectively removes the toxic ions from the metabolically active cytoplasm. Studies on various plant species and the yeast Schizosaccharomyces pombe have confirmed that the vacuole is the main storage site for these complexes.[4][7]

Long-Distance Transport

While vacuolar sequestration is a cellular detoxification strategy, PCs are also involved in the long-distance transport of metals between different plant organs.[5] Evidence suggests that PCs and PC-metal complexes can be translocated from roots to shoots, likely via the phloem, which has a favorable basic pH for stable complex formation.[5][13] This systemic movement plays a role in the overall distribution and accumulation of heavy metals within the plant.

Quantitative Distribution of PC-Metal Complexes

The proportion of a heavy metal bound by phytochelatins and its distribution between the cytosol and vacuole can vary significantly depending on the plant species, tissue type, metal identity, and exposure level.

| Plant / Organism | Metal | Tissue / Compartment | PC-Bound Metal (%) | Key Finding | Reference |

| Triticum turgidum (Wheat) | Cd | Roots | 82% | High proportion of Cd is chelated by PCs in roots. | [14] |

| Triticum turgidum (Wheat) | Cd | Young Leaves | 19% | PC-binding of Cd is significantly lower in leaves. | [14] |

| Triticum turgidum (Wheat) | Cd | Old Leaves | 12% | PC-binding further decreases in older leaves. | [14] |

| Agrostis gigantea | Cd | Roots | 78% | High level of PC-mediated Cd sequestration. | [14] |

| Eichhornia crassipes | Cd | Roots | 2% | PCs play a minor role in Cd binding in this species. | [14] |

| Arabidopsis thaliana (Wild-Type) | Cd | Protoplast (Vacuole) | ~100% | Efficient vacuolar sequestration of Cd in wild-type plants. | [7][8] |

| Arabidopsis thaliana (cad1-3 mutant) | Cd | Protoplast (Vacuole) | ~35% | PC deficiency severely impairs vacuolar Cd accumulation. | [7][8] |

| Nicotiana tabacum (CePCS expressing) | Cd | Cytosol & Vacuole | Increased PC/Cd Ratio | Enhanced Cd tolerance is linked to more efficient Cd chelation. | [15] |

| Nicotiana tabacum (AtPCS1 expressing) | Cd | Cytosol & Vacuole | Decreased PC Pool | Cd hypersensitivity results from a reduced PC detoxification capacity. | [15] |

Transport Mechanisms of PC-Metal Complexes

The transport of PC-metal complexes across the vacuolar membrane (tonoplast) is an active, energy-dependent process mediated by specific membrane transporters.

The Role of ABC Transporters

Members of the ATP-binding cassette (ABC) transporter superfamily are the primary mediators of PC-metal complex transport into the vacuole.[[“]][17] These transporters utilize the energy from ATP hydrolysis to move their substrates across the membrane.[18]

-

In Fission Yeast (S. pombe): The first identified PC transporter was Hmt1, an ABC-type protein located in the vacuolar membrane.[7][18] Hmt1 transports both apo-phytochelatins (metal-free) and PC-Cd complexes.[18] Later studies also identified Abc2 as another key vacuolar PC transporter in yeast.[4]

-

In Plants: In Arabidopsis thaliana, the ABCC-type transporters AtABCC1 and AtABCC2 are crucial for tolerance to cadmium and mercury.[[“]][19][20] They are localized to the tonoplast and are responsible for sequestering PC-metal(loid) complexes into the vacuole.[17][19] Homologous transporters have been identified in other plant species, highlighting a conserved detoxification mechanism.[[“]][21]

Caption: Transport of a PC-metal complex into the vacuole via an ABC transporter.

Key Experimental Protocols

Investigating the localization and transport of PC-metal complexes requires specialized biochemical and analytical techniques.

Protocol: Subcellular Fractionation for Vacuole Isolation

This protocol is adapted from methods designed to separate cellular compartments to analyze the distribution of metabolites and complexes.[15][22]

Objective: To isolate intact vacuoles from plant leaf tissue to quantify their PC and metal content.

Materials:

-

Plant leaf tissue (e.g., Nicotiana tabacum or Arabidopsis thaliana)

-

Enzyme solution (e.g., 1.5% Cellulase, 0.4% Pectolyase in a protoplast isolation buffer)

-

Protoplast isolation buffer (mannitol-based osmoticum)

-

Ficoll density gradient solutions (e.g., 10%, 5%, 0%)

-

Lysis buffer (hypotonic)

-

Collection buffer

Procedure:

-

Protoplast Isolation:

-

Finely slice leaf tissue and incubate in the enzyme solution for 3-4 hours with gentle shaking to digest cell walls.

-

Filter the digest through a nylon mesh (e.g., 100 µm) to remove undigested debris.

-

Pellet the released protoplasts by gentle centrifugation (e.g., 100 x g for 5 min).

-

Wash the protoplast pellet twice with isolation buffer.

-

-

Vacuole Release:

-

Gently resuspend the purified protoplast pellet in a hypotonic lysis buffer. The osmotic shock will rupture the plasma membrane while leaving the tonoplast intact.

-

Incubate on ice for 5-10 minutes.

-

-

Density Gradient Centrifugation:

-

Carefully layer the lysate onto a discontinuous Ficoll gradient (e.g., 10% and 5% layers over a cushion).

-

Centrifuge at a moderate speed (e.g., 1,000 x g for 15 min).

-

Intact vacuoles will float to the interface between the 0% and 5% Ficoll layers.

-

-

Collection and Analysis:

-

Carefully collect the vacuolar fraction using a Pasteur pipette.

-

Confirm vacuolar integrity and purity using light microscopy and marker enzyme assays (e.g., α-mannosidase).

-

Lyse the collected vacuoles and analyze the content for metals (by ICP-MS) and PCs (by HPLC).

-

Caption: Experimental workflow for subcellular fractionation to isolate vacuoles.

Protocol: In Vitro PC-Metal Transport Assay

This assay measures the transport activity of specific transporters using isolated membrane vesicles.[18][19]

Objective: To quantify the ATP-dependent transport of a PC-metal complex into isolated tonoplast vesicles.

Materials:

-

Isolated tonoplast vesicles (from Protocol 5.1 or a similar method)

-

Radiolabeled or fluorescently labeled PC (e.g., ³⁵S-PC₂ or bimane-labeled PC₂)

-

Metal salt solution (e.g., CdCl₂)

-

Transport buffer (containing osmoticum, pH buffer)

-

ATP and MgCl₂

-

Vanadate (ABC transporter inhibitor)

-

Scintillation cocktail or fluorescence plate reader

Procedure:

-

Complex Formation: Pre-incubate the labeled PC with the metal salt (e.g., CdCl₂) to form PC-metal complexes.

-

Reaction Setup: Prepare reaction tubes containing tonoplast vesicles in transport buffer. Include controls:

-

+ATP (measures total transport)

-

-ATP (measures background diffusion)

-

+ATP + Vanadate (measures inhibition of ABC transporters)

-

-

Initiate Transport: Add the labeled PC-metal complex solution to the reaction tubes to start the transport. Incubate at a controlled temperature (e.g., 25°C) for a defined time course (e.g., 0, 5, 10, 20 minutes).

-

Stop Reaction: Stop the transport by rapidly filtering the reaction mixture through a membrane filter (e.g., 0.45 µm nitrocellulose) and washing with ice-cold stop buffer to remove external, untransported complexes.

-

Quantification: Place the filter into a scintillation vial with a cocktail and measure radioactivity using a scintillation counter (for radiolabels). For fluorescent labels, lyse the vesicles on the filter and measure fluorescence.

-

Data Analysis: Calculate the ATP-dependent transport rate by subtracting the counts/fluorescence from the -ATP control from the +ATP samples. Plot the transport rate over time.

Protocol: Quantification of Phytochelatins by HPLC

This method allows for the separation and quantification of different PC species.[13]

Objective: To measure the concentration of PC₂, PC₃, and PC₄ in plant tissue extracts.

Materials:

-

Plant tissue extract

-

Monobromobimane (B13751) (mBBr) fluorescent labeling agent

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Mobile phase solvents (e.g., Acetonitrile (B52724) and water with trifluoroacetic acid)

-

PC standards (PC₂, PC₃, PC₄)

Procedure:

-

Extraction: Homogenize frozen plant tissue in an acidic extraction buffer (e.g., HCl with DTPA). Centrifuge to pellet debris and collect the supernatant.

-

Derivatization: Reduce the thiol groups in the extract with a reducing agent like DTT. Then, add monobromobimane (mBBr), which reacts with the free thiol groups of PCs, rendering them fluorescent.

-

HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase column. Elute the PCs using a gradient of acetonitrile in water.

-

Detection and Quantification: Monitor the elution using a fluorescence detector. Identify PC peaks by comparing their retention times to those of known standards. Quantify the concentration of each PC species by integrating the peak area and comparing it to a standard curve.

Method: X-ray Absorption Spectroscopy (XAS)

XAS is a powerful, non-destructive technique used to determine the local chemical and physical state of a specific element within a complex matrix.[23][24]

Objective: To determine the coordination environment (e.g., number of sulfur atoms from cysteine residues) and oxidation state of a metal ion when bound within a PC-metal complex in situ.

Principle:

-

A sample is irradiated with X-rays of varying energy.

-

When the X-ray energy matches the binding energy of a core electron of the target metal, the electron is ejected, causing a sharp increase in X-ray absorption (an absorption edge).

-

XANES (X-ray Absorption Near Edge Structure): The shape and position of the edge provide information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the metal.

-

EXAFS (Extended X-ray Absorption Fine Structure): Oscillations past the absorption edge contain information about the number, type, and distance of neighboring atoms surrounding the central metal atom.

-

By analyzing the XAS spectrum of a PC-metal complex in a biological sample, researchers can confirm that the metal is indeed coordinated by the sulfur atoms of the PC's cysteine residues.[24]

Conclusion and Future Perspectives

The cellular detoxification of heavy metals via phytochelatins is a highly coordinated process involving sophisticated signaling, biosynthesis, and transport systems. The vacuolar sequestration of PC-metal complexes, primarily mediated by ABC transporters like AtABCC1 and AtABCC2, is the cornerstone of this defense mechanism in plants.[17][19] Quantitative analyses reveal significant variations in the reliance on this pathway across different species and tissues, highlighting the complexity of metal homeostasis.

Future research should focus on elucidating the precise regulatory mechanisms of PC transporter gene expression and protein activity. Identifying and characterizing additional transporters in diverse plant species, particularly in crops and hyperaccumulators, is essential. A deeper understanding of the interplay between cellular sequestration and long-distance transport will be critical for engineering plants with enhanced phytoremediation capabilities and reduced heavy metal content in edible parts, thereby contributing to environmental sustainability and global food security.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochelatins: the principal heavy-metal complexing peptides of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tonoplast-localized Abc2 Transporter Mediates this compound Accumulation in Vacuoles and Confers Cadmium Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound–metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fission Yeast HMT1 Lowers Seed Cadmium through this compound-Dependent Vacuolar Sequestration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fission yeast HMT1 lowers seed cadmium through this compound-dependent vacuolar sequestration in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Traversing the Links between Heavy Metal Stress and Plant Signaling [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Traversing the Links between Heavy Metal Stress and Plant Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Different proportions of cadmium occur as Cd-binding this compound complexes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of subcellular distribution of cadmium and phytochelatins in the generation of distinct phenotypes of AtPCS1- and CePCS3-expressing tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. researchgate.net [researchgate.net]

- 18. Transport of metal-binding peptides by HMT1, a fission yeast ABC-type vacuolar membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of Some Toxic Metals on Important ABC Transporters in Soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. discovery.researcher.life [discovery.researcher.life]

Genetic Regulation of Phytochelatin Synthesis in Arabidopsis: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are cysteine-rich peptides essential for heavy metal detoxification in plants. Their synthesis is a crucial component of the plant's response to toxic metal and metalloid accumulation. In the model organism Arabidopsis thaliana, this process is tightly regulated at both the genetic and enzymatic levels. This technical guide provides a comprehensive overview of the genetic regulation of phytochelatin synthesis in Arabidopsis, detailing the key genes, their transcriptional and post-transcriptional control, and the functional roles of the encoded enzymes. Furthermore, this document presents a compilation of quantitative data from various studies, detailed experimental protocols for the analysis of this compound synthesis, and visual representations of the key pathways and workflows to facilitate a deeper understanding of this critical biological process.

Introduction to this compound Synthesis

Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] They are synthesized from the precursor molecule glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme this compound synthase (PCS).[1][2] The primary function of phytochelatins is to chelate heavy metal ions, such as cadmium (Cd), arsenic (As), and zinc (Zn), forming metal-PC complexes.[2][3] These complexes are then sequestered into the vacuole, thereby reducing the concentration of free, toxic metal ions in the cytoplasm.[2] This detoxification mechanism is a fundamental aspect of plant tolerance to heavy metal stress.[4]

Core Genetic Components in Arabidopsis

The primary genetic determinants of this compound synthesis in Arabidopsis thaliana are the this compound synthase genes.

-

AtPCS1 (CAD1): This is the principal gene responsible for this compound synthesis in Arabidopsis.[2][5] Loss-of-function mutations in AtPCS1, such as in the cad1-3 mutant, lead to a this compound-deficient phenotype and hypersensitivity to heavy metals like cadmium.[5][6] The AtPCS1 gene is constitutively expressed, and its regulation appears to occur primarily at the post-transcriptional level through the activation of the AtPCS1 enzyme by heavy metals.[7] However, some studies have shown a modest increase in AtPCS1 transcript levels in response to cadmium exposure, particularly during early seedling development.[8]

-

AtPCS2: Arabidopsis possesses a second PCS gene, AtPCS2.[5] While in vitro assays have demonstrated that AtPCS2 can catalyze the synthesis of phytochelatins, its contribution to overall this compound production and heavy metal tolerance in wild-type plants under normal conditions is considered minor compared to AtPCS1.[5][9] Interestingly, overexpression of AtPCS2 can lead to constitutive this compound accumulation even in the absence of heavy metal stress and can partially rescue the cadmium hypersensitivity of atpcs1 mutants.[9] This suggests distinct regulatory mechanisms and potentially different physiological roles for the two PCS enzymes.[9] Some evidence also points to a role for AtPCS2 in salt stress tolerance.[10][11]

Regulatory Mechanisms

The regulation of this compound synthesis is a multi-layered process involving transcriptional control, enzymatic activation, and substrate availability.

Transcriptional Regulation

While early studies suggested that AtPCS1 is constitutively expressed and not transcriptionally regulated by heavy metals, more recent evidence indicates a modest level of transcriptional induction, particularly in response to cadmium during early seedling growth.[7][8][12] The promoter of AtPCS1 contains cis-acting elements that may be involved in stress-responsive gene expression.[12] The expression of BnPCS1, a homolog from ramie, is induced by both cadmium and abscisic acid (ABA), suggesting potential hormonal cross-talk in the regulation of PCS genes.[12]

Post-Translational Regulation: Enzymatic Activation